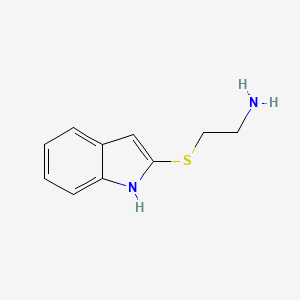
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate
Overview
Description
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate is an organic compound that features a methanesulfonate group attached to a 4,4-difluoro-3-methyl-3-butenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate typically involves the reaction of 4,4-difluoro-3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alcohols or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond with the nucleophile. This property is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-methyl-3-buten-1-ol: This compound is a precursor in the synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
4,4-Difluoro-3-methyl-3-butenyl Chloride: Another compound with similar reactivity but different leaving group properties.
Uniqueness
This compound is unique due to the presence of both the difluoro and methanesulfonate groups, which impart distinct reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C6H10F2O3S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(4,4-difluoro-3-methylbut-3-enyl) methanesulfonate |
InChI |
InChI=1S/C6H10F2O3S/c1-5(6(7)8)3-4-11-12(2,9)10/h3-4H2,1-2H3 |
InChI Key |
GXWFVQARKJCEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)CCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)







